2-(4-Carbamoylphenyl)propanoic acid

Solubility Formulation In Vitro Assay

Choose 2-(4-carbamoylphenyl)propanoic acid for aqueous-based COX research without DMSO artifacts. Its high solubility (4.22 mg/mL) and low XLogP3 (0.8) avoid solvent interference common with ibuprofen/flurbiprofen. The para-carbamoyl scaffold enables design of polar NSAID derivatives with improved bioavailability. Use as a reference standard in HPLC methods targeting hydrophilic profen impurities. ≥95% purity ensures reliable synthetic yields and assay reproducibility.

Molecular Formula C10H11NO3
Molecular Weight 193.202
CAS No. 1624261-50-2
Cat. No. B3012347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Carbamoylphenyl)propanoic acid
CAS1624261-50-2
Molecular FormulaC10H11NO3
Molecular Weight193.202
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)N)C(=O)O
InChIInChI=1S/C10H11NO3/c1-6(10(13)14)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H2,11,12)(H,13,14)
InChIKeyMUWUEBLDZNJSQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Carbamoylphenyl)propanoic Acid (CAS 1624261-50-2) – Physicochemical Profile and Research-Grade Supply Specifications


2-(4-Carbamoylphenyl)propanoic acid (CAS: 1624261-50-2) is a substituted 2-arylpropanoic acid derivative belonging to the profen class. Its structure comprises a central 2-phenylpropanoic acid core bearing a para-carbamoyl substituent [1]. The compound is supplied as a research chemical with a standard purity specification of ≥95% and is utilized primarily as a synthetic intermediate or as a reference standard in pharmaceutical research, particularly within the development of non-steroidal anti-inflammatory drug (NSAID) analogs . Key computed physicochemical descriptors include a molecular weight of 193.20 g/mol, a topological polar surface area (TPSA) of 80.4 Ų, an XLogP3 value of 0.8, and a predicted acid dissociation constant (pKa) of 4.14±0.10 [2].

Why Substituting 2-(4-Carbamoylphenyl)propanoic Acid with Standard Profen NSAIDs Compromises Experimental Precision


While structurally related to the broader 2-arylpropanoic acid (profen) class, 2-(4-carbamoylphenyl)propanoic acid cannot be considered an interchangeable analog of clinically used NSAIDs such as ibuprofen, flurbiprofen, or naproxen. The presence of the para-carbamoyl group fundamentally alters key physicochemical parameters that dictate compound behavior in both in vitro assays and in vivo models [1]. Specifically, this substitution dramatically reduces lipophilicity (XLogP3 = 0.8 versus 3.1–3.8 for ibuprofen and flurbiprofen) and substantially increases aqueous solubility (4.22 mg/mL versus <0.1 mg/mL for ibuprofen free acid) [2]. Such divergent properties critically influence membrane permeability, protein binding, and formulation strategy, meaning that experimental results obtained with this compound are not directly transferable to, nor predictable from, data generated with its more lipophilic congeners [3].

Quantitative Differentiation Evidence for 2-(4-Carbamoylphenyl)propanoic Acid versus Established Profen Analogs


Aqueous Solubility: 2-(4-Carbamoylphenyl)propanoic Acid Exhibits a >40‑Fold Increase Over Ibuprofen Free Acid

The aqueous solubility of 2-(4-carbamoylphenyl)propanoic acid is reported as 4.22 mg/mL (0.0218 mol/L) . In contrast, the free acid form of ibuprofen, a widely used profen reference standard, is characterized as practically insoluble in water, with a reported solubility of <0.1 mg/mL (often cited as 0.0684 mg/L) [1]. This represents a greater than 40-fold improvement in water solubility for the carbamoyl-substituted analog, a distinction that enables its direct use in aqueous biological assays without the necessity for organic co-solvents or complex formulation approaches required for ibuprofen .

Solubility Formulation In Vitro Assay

Lipophilicity (XLogP3): The Carbamoyl Substituent Drives a 3‑Unit Reduction in Partition Coefficient Relative to Ibuprofen

Computed physicochemical parameters reveal a stark contrast in lipophilicity. 2-(4-Carbamoylphenyl)propanoic acid exhibits an XLogP3 value of 0.8 [1]. By comparison, the XLogP3 value for ibuprofen is 3.073 [2], and for flurbiprofen it is 3.76 [3]. The 2.2–3.0 log unit decrease indicates that the carbamoyl analog is markedly more hydrophilic, which will directly influence its distribution across lipid bilayers and its passive membrane permeability [4].

Lipophilicity Membrane Permeability ADME

Hydrogen Bonding Capacity: The Carbamoyl Moiety Doubles the Number of Hydrogen Bond Donors

The para-carbamoyl substituent introduces additional hydrogen bonding functionality. 2-(4-Carbamoylphenyl)propanoic acid possesses 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) [1]. In contrast, ibuprofen contains only 1 HBD and 2 HBA [2]. This difference in hydrogen bonding capacity alters the compound's solid-state packing, its interaction with polar solvents, and its potential for forming specific non-covalent interactions with biological macromolecules [3].

Hydrogen Bonding Crystal Engineering Binding Interactions

Topological Polar Surface Area (TPSA): A 43 Ų Increase Over Ibuprofen Alters Predicted Membrane Permeability

The topological polar surface area (TPSA) of 2-(4-carbamoylphenyl)propanoic acid is calculated as 80.4 Ų [1]. This is more than double the TPSA of ibuprofen and flurbiprofen, both of which have a TPSA of 37.3 Ų [2][3]. A TPSA exceeding 60–70 Ų is generally associated with reduced passive transcellular permeability and potentially lower oral bioavailability in vivo, but it can also confer advantages in terms of reduced CNS penetration and enhanced solubility [4].

TPSA Drug Likeness Permeability

Acid Dissociation Constant (pKa): A Lower pKa Suggests Altered Ionization State at Physiological pH

The predicted pKa of 2-(4-carbamoylphenyl)propanoic acid is 4.14±0.10 . This is slightly lower than the pKa reported for ibuprofen, which ranges from 4.43 to 4.85 [1]. At physiological pH (7.4), both compounds exist predominantly in their ionized carboxylate forms. However, the lower pKa of the carbamoyl analog indicates a greater fraction will be ionized at mildly acidic pH values (e.g., pH 5–6), which could influence its dissolution rate and absorption profile in relevant experimental models [2].

pKa Ionization pH-Dependent Solubility

Defined Research Applications for 2-(4-Carbamoylphenyl)propanoic Acid Informed by Quantitative Differentiation


Aqueous-Based In Vitro Enzyme or Cell-Based Assays Requiring Minimal Organic Co-Solvent

Given its high aqueous solubility (4.22 mg/mL) compared to ibuprofen free acid (<0.1 mg/mL), this compound is ideally suited for direct dissolution in aqueous assay buffers. This avoids the need for DMSO or ethanol, which are often required to solubilize lipophilic profens like ibuprofen or flurbiprofen and can introduce confounding vehicle-related cytotoxicity or enzyme inhibition artifacts. Researchers studying COX enzymes or other targets in a purely aqueous environment will benefit from the reduced solvent interference.

Synthesis of Hydrophilic NSAID Analogs or Prodrugs

The lower lipophilicity (XLogP3 = 0.8) and higher hydrogen bonding capacity (2 HBD, 3 HBA) [1] make 2-(4-carbamoylphenyl)propanoic acid a valuable synthetic intermediate for designing novel profen derivatives with improved aqueous compatibility. Its use as a core scaffold can impart greater hydrophilicity to target molecules, potentially addressing the solubility-limited bioavailability issues that often plague traditional NSAIDs. The compound's availability in 95% purity supports reliable reaction yields in medicinal chemistry workflows.

Reference Standard for Analytical Method Development (HPLC, LC-MS) of Polar Profen Metabolites

The distinct physicochemical signature—specifically the larger TPSA (80.4 Ų) [1] and reduced XLogP3—differentiates this compound from parent profen drugs. This property makes it a suitable reference standard for the development and validation of chromatographic methods aimed at resolving and quantifying more polar metabolites or synthetic impurities in profen-based pharmaceutical preparations. Its stability at room temperature further supports its utility as a reliable analytical benchmark.

Investigation of Structure-Activity Relationships (SAR) Focused on Carbamoyl Substitution

For research programs exploring the impact of polar substituents on the 2-arylpropanoic acid pharmacophore, this compound provides a direct probe. Its well-defined structural and property differences relative to ibuprofen and flurbiprofen [1] allow for systematic SAR studies to delineate the contributions of lipophilicity, hydrogen bonding, and steric factors to target binding, selectivity, and downstream functional responses in cellular models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Carbamoylphenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.